molecular formula C7H18Cl2N2 B2550824 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride CAS No. 148736-33-8; 23159-07-1

3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride

Cat. No.: B2550824
CAS No.: 148736-33-8; 23159-07-1
M. Wt: 201.14
InChI Key: SEOIRAZOLFFFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride: is a chemical compound with the molecular formula C7H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride typically involves the reaction of pyrrolidine with 3-chloropropylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pyrrolidine ring in the compound provides a rigid framework that facilitates binding to the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    3-(Piperidin-1-yl)propan-1-amine: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

    3-(Morpholin-1-yl)propan-1-amine: Contains a morpholine ring, which includes both nitrogen and oxygen atoms.

    3-(Pyrrolidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride is unique due to its specific combination of the pyrrolidine ring and the propylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

148736-33-8; 23159-07-1

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.14

IUPAC Name

3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c8-4-3-7-9-5-1-2-6-9;;/h1-8H2;2*1H

InChI Key

SEOIRAZOLFFFFN-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCN.Cl.Cl

solubility

not available

Origin of Product

United States

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